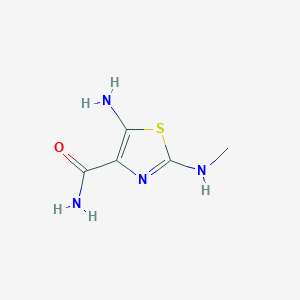

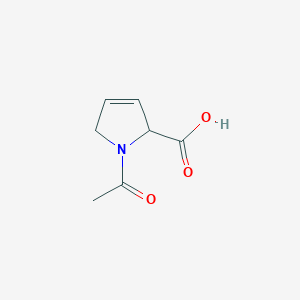

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazoles are known to have various pharmaceutical applications, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .

Synthesis Analysis

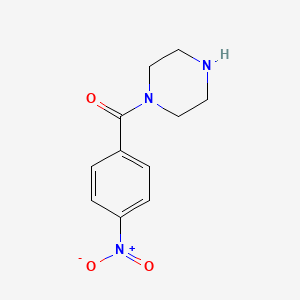

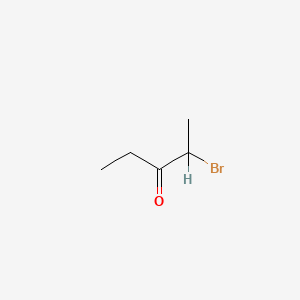

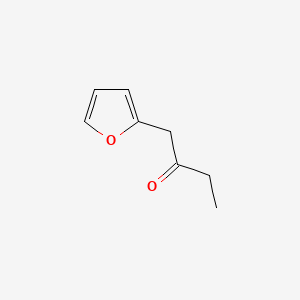

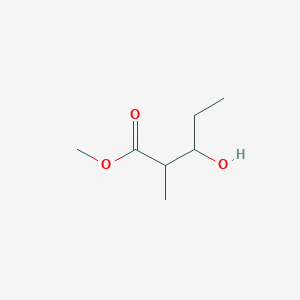

While specific synthesis methods for “5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide” were not found, thiazoles can generally be synthesized through the reaction of α-halocarbonyl compounds with thioamides or thiourea . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide: has been identified as a core structure in the synthesis of compounds with potent antimicrobial and antifungal properties. The thiazole ring, a common motif in many biologically active molecules, contributes to the compound’s ability to inhibit the growth of various bacterial and fungal strains. This makes it a valuable candidate for developing new antibiotics and antifungals, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The compound’s structural features, particularly the presence of the amino and thiazole groups, allow for interaction with cancer cell lines, potentially leading to the inhibition of cell proliferation. Research has shown that derivatives of thiazole can act as kinase inhibitors, which are crucial in the treatment of various cancers. As such, 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide may serve as a precursor in the synthesis of novel anticancer agents .

Cardiovascular Therapeutics

Thiazole derivatives have been explored for their cardiovascular benefits, including the treatment of hypertension and coronary artery diseases. The compound could be utilized in the synthesis of drugs that target cardiovascular conditions, providing a new avenue for therapeutic intervention .

Anti-Inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory pathways suggests its potential use in the development of anti-inflammatory and analgesic medications. Its structural adaptability allows for the creation of various derivatives that can be tailored to target specific inflammatory markers, offering relief from pain and inflammation .

Antidiabetic Properties

Research indicates that thiazole derivatives can act as inhibitors of enzymes like DPP-IV, which play a role in glucose metabolism. Therefore, 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide could be instrumental in the design of antidiabetic drugs, contributing to the management of diabetes mellitus .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is an area of growing interest. Compounds based on 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide could be developed to protect neuronal cells against degenerative diseases, such as Alzheimer’s and Parkinson’s, by modulating various biological pathways involved in neurodegeneration .

Propriétés

IUPAC Name |

5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-8-5-9-2(3(6)10)4(7)11-5/h7H2,1H3,(H2,6,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUMSCGUNURINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(S1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327585 |

Source

|

| Record name | NSC667941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide | |

CAS RN |

52868-71-0 |

Source

|

| Record name | 5-Amino-2-(methylamino)-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52868-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC667941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)